molecular formula C8H12O2 B8665159 2-Propenoic acid, 2-methyl-, 3-butenyl ester CAS No. 79964-12-8

2-Propenoic acid, 2-methyl-, 3-butenyl ester

Cat. No. B8665159
Key on ui cas rn: 79964-12-8
M. Wt: 140.18 g/mol
InChI Key: LXGTYUAXSYBVFR-UHFFFAOYSA-N
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Patent
US05925253

Procedure details

To a 250 ml round-bottom flask, containing 3-buten-1-ol (24.7 g) and phenothiazine (0.1 g inhibitor), methyl methacrylate (80 ml) was added, followed by a methanolic solution of magnesium methoxide [prepared by dissolving magnesium metal (0.1 g) in anhydrous methanol (5 ml)]. The stirred mixture was slowly heated and methanol was distilled off (bp 64-70° C.) until the temperature at the distillation head rose to approximately 100° C. and the methyl methacrylate started to distill. The mixture was then cooled to room temperature and the solids were filtered off. The filtrate was fractionated under vacuum. Pure 3-butenyl methacrylate was collected at bp 63-66° C./30 mmHg. Yield: 22.5 g.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH:3]=[CH2:4].C1C2N[C:17]3[C:12](=CC=C[CH:16]=3)SC=2C=CC=1.[CH3:20][O-:21].[Mg+2].C[O-]>C(OC)(=O)C(C)=C>[C:20]([O:5][CH2:1][CH2:2][CH:3]=[CH2:4])(=[O:21])[C:17]([CH3:16])=[CH2:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
C(CC=C)O
Name
Quantity
0.1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
80 mL
Type
solvent
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C[O-].[Mg+2].C[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was slowly heated
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off (bp 64-70° C.) until the temperature at the distillation head
CUSTOM
Type
CUSTOM
Details
rose to approximately 100° C.
DISTILLATION
Type
DISTILLATION
Details
to distill
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
CUSTOM
Type
CUSTOM
Details
Pure 3-butenyl methacrylate was collected at bp 63-66° C./30 mmHg

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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